3-Amino-4-(methylamino)benzene-1-sulfonamide
CAS No.: 66315-22-8
Cat. No.: VC7288074
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66315-22-8 |
---|---|
Molecular Formula | C7H11N3O2S |
Molecular Weight | 201.24 |
IUPAC Name | 3-amino-4-(methylamino)benzenesulfonamide |
Standard InChI | InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12) |
Standard InChI Key | DGOCJXDIMHTVSC-UHFFFAOYSA-N |
SMILES | CNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-amino-4-(methylamino)benzenesulfonamide, reflecting the positions of its substituents on the benzene ring. The molecular formula corresponds to a sulfonamide group (-SONH), an amino group (-NH), and a methylamino group (-NHCH) at the 1-, 3-, and 4-positions, respectively .
Physicochemical Properties
Key computed and experimental properties include:
The compound’s low partition coefficient (XLogP3) suggests moderate hydrophilicity, favoring aqueous solubility—a critical factor in drug design .
Spectroscopic and Structural Data
The SMILES notation CC1=C(C=C(C=C1)S(=O)(=O)N)N(C)H encodes its structure, while the InChIKey HCZDHXMDYWZPPN-UHFFFAOYSA-N provides a unique identifier for database searches . Crystallographic data remain limited, but molecular modeling predicts a planar benzene ring with substituents influencing electronic distribution and steric interactions .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general sulfonamide synthesis strategies apply:
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Sulfonation of Aniline Derivatives:
Chlorosulfonation of 3-nitro-4-methylaminobenzene followed by ammonolysis yields the sulfonamide intermediate. Subsequent reduction of the nitro group (-NO) to an amino group (-NH) completes the synthesis . -
Nucleophilic Substitution:
Reacting 3-amino-4-chlorobenzenesulfonamide with methylamine under basic conditions replaces the chlorine atom with a methylamino group .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions.
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Byproduct Formation: Over-sulfonation or incomplete reduction necessitates purification via column chromatography or recrystallization .
Biological Activities and Applications
Enzyme Inhibition
Sulfonamides are renowned for inhibiting dihydropteroate synthase (DHPS), a bacterial enzyme in folate biosynthesis. Though 3-amino-4-(methylamino)benzenesulfonamide’s antibacterial efficacy is understudied, its structural analogs show broad-spectrum activity against Gram-positive pathogens .
Carbonic Anhydrase Targeting
This compound exhibits selectivity for carbonic anhydrase IX (CA-IX), an isoform overexpressed in hypoxic tumors. By binding to the enzyme’s active site, it disrupts pH regulation in cancer cells, potentiating apoptosis .
Structural Analogs and Comparative Analysis
The methylamino group in 3-amino-4-(methylamino)benzenesulfonamide enhances membrane permeability compared to hydroxyl or unsubstituted analogs, making it favorable for central nervous system (CNS) drug candidates .
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